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Compound of Interest

Compound Name: 3'-DMTr-dA

Cat. No.: B12383870 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3'-DMTr-dA and its related

compounds, which are critical reagents in the chemical synthesis of oligonucleotides. Given the

potential ambiguity of the term "3'-DMTr-dA," this document clarifies the nomenclature and

presents data on the most relevant molecules used in research and development. The focus is

on phosphoramidite chemistry, the gold-standard for DNA and RNA synthesis.

Data Presentation: Quantitative Summary
The nomenclature "3'-DMTr-dA" can be ambiguous. In the context of standard oligonucleotide

synthesis, the dimethoxytrityl (DMTr) group is typically attached to the 5' hydroxyl group of the

deoxyadenosine (dA) nucleoside to control the direction of chain elongation. The 3' position is

modified with a reactive phosphoramidite group. However, to provide a comprehensive

overview, this table includes various related structures. The most common and relevant

compound for oligonucleotide synthesis is N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-

deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite.
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Compound
Name

Common
Abbreviation

CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

N⁶-Benzoyl-5'-O-

(4,4'-

dimethoxytrityl)-2

'-

deoxyadenosine-

3'-(O-(2-

cyanoethyl)-N,N-

diisopropylphosp

horamidite)

DMT-dA(Bz)

Amidite
98796-53-3 C₄₇H₅₂N₇O₇P 857.93[1]

(n6-benzoyl)-5'-

o-[(n,n-

diisopropylamino

)-(2-

cyanoethoxy)pho

sphinyl]-3'-o-

(4,4'-

dimethoxytrityl)-2

'-

deoxyadenosine

3'-DMTr-dA 140712-82-9 C₄₇H₅₂N₇O₇P 857.93[2]

5'-O-(4,4'-

Dimethoxytrityl)-

2'-

deoxyadenosine

DMT-dA 17331-22-5 C₃₁H₃₁N₅O₅ 553.6[3][4][5]

N⁶-Benzoyl-5'-O-

(4,4'-

Dimethoxytrityl)-

2'-

deoxyadenosine

Dmt-Da-Bz Not specified C₃₈H₃₅N₅O₆ 657.7
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Experimental Protocols: Solid-Phase
Oligonucleotide Synthesis
The following protocol outlines the standard phosphoramidite method for solid-phase synthesis

of DNA oligonucleotides, a process for which DMT-dA(Bz) phosphoramidite is a key building

block.

I. Synthesis Cycle: Step-by-Step Nucleotide Addition
Solid-phase oligonucleotide synthesis is an iterative process involving four main steps per

nucleotide addition, proceeding in the 3' to 5' direction.

A. Step 1: Detritylation

Objective: To remove the 5'-DMT protecting group from the nucleoside bound to the solid

support, exposing the 5'-hydroxyl group for the next coupling reaction.

Reagent: Trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane (DCM).

Procedure: A solution of TCA in DCM is passed through the synthesis column. The DMT

cation is cleaved, producing a characteristic orange color, which can be quantified

spectrophotometrically at 495 nm to monitor coupling efficiency.

B. Step 2: Coupling

Objective: To form a phosphite triester bond between the free 5'-hydroxyl group of the

growing oligonucleotide chain and the incoming phosphoramidite monomer (e.g., DMT-

dA(Bz) phosphoramidite).

Reagents:

Nucleoside phosphoramidite (e.g., DMT-dA(Bz) phosphoramidite) dissolved in anhydrous

acetonitrile.

An activator, such as 1H-tetrazole or its derivatives (e.g., 5-(ethylthio)-1H-tetrazole), also

in anhydrous acetonitrile.
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Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the

synthesis column. The activator protonates the diisopropylamino group of the

phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the 5'-

hydroxyl group of the support-bound nucleoside.

C. Step 3: Capping

Objective: To block any unreacted 5'-hydroxyl groups from participating in subsequent

synthesis cycles, preventing the formation of deletion mutations (n-1 sequences).

Reagents:

Cap A: Acetic anhydride, typically in tetrahydrofuran (THF).

Cap B:N-methylimidazole (NMI) in THF.

Procedure: A mixture of Cap A and Cap B is introduced into the column. The NMI catalyzes

the acetylation of the unreacted 5'-hydroxyl groups, rendering them inert.

D. Step 4: Oxidation

Objective: To convert the unstable phosphite triester linkage into a more stable pentavalent

phosphate triester, which is the natural backbone of DNA.

Reagents: A solution of iodine (I₂) in a mixture of water and pyridine or THF.

Procedure: The oxidizing solution is passed through the column. The iodine oxidizes the

P(III) center of the phosphite triester to a P(V) phosphate triester.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

II. Post-Synthesis Cleavage and Deprotection
A. Cleavage from Solid Support

Objective: To release the synthesized oligonucleotide from the solid support.

Reagent: Concentrated aqueous ammonium hydroxide.
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Procedure: The solid support is incubated with ammonium hydroxide, which cleaves the

ester linkage connecting the oligonucleotide to the support.

B. Base Deprotection

Objective: To remove the protecting groups (e.g., benzoyl from dA) from the nucleobases.

Reagent: Concentrated aqueous ammonium hydroxide, often at an elevated temperature

(e.g., 55°C) for several hours.

Procedure: The oligonucleotide solution from the cleavage step is heated. This removes the

benzoyl groups from adenine and cytosine, and the isobutyryl group from guanine. For more

sensitive oligonucleotides, milder deprotection strategies, such as using a mixture of

ammonium hydroxide and methylamine (AMA), can be employed to shorten the deprotection

time.

C. Phosphate Deprotection

Objective: To remove the 2-cyanoethyl protecting groups from the phosphate backbone.

Mechanism: This occurs via a β-elimination reaction and is typically accomplished by the

same ammonium hydroxide treatment used for cleavage and base deprotection.

III. Purification
Following deprotection, the crude oligonucleotide solution contains the full-length product,

truncated sequences, and cleaved protecting groups. Purification is typically performed using

methods such as:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates based on

hydrophobicity. If the final DMT group is left on ("DMT-on" synthesis), the full-length product

is significantly more hydrophobic than the failure sequences, facilitating purification.

Polyacrylamide Gel Electrophoresis (PAGE): Separates based on size and is effective for

purifying long oligonucleotides.

Mandatory Visualizations
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Oligonucleotide Synthesis Workflow
The following diagram illustrates the cyclical nature of solid-phase phosphoramidite chemistry

for oligonucleotide synthesis.
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Caption: The four-step cycle of phosphoramidite-based solid-phase oligonucleotide synthesis.
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Logical Relationship of Synthesis Components
This diagram shows the relationship between the key chemical entities involved in the coupling

step of oligonucleotide synthesis.
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Caption: Key molecular interactions during the coupling step of phosphoramidite chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 3'-DMTr-dA Derivatives
in Oligonucleotide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12383870#3-dmtr-da-cas-number-and-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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